![molecular formula C20H19ClN4O3S B2877270 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216638-87-7](/img/structure/B2877270.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Overview
Description
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor Agent
This compound has been evaluated for its potential as an antitumor agent . Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, including HeLa, A549, and MCF-7 . The presence of the benzo[d][1,3]dioxol-5-ylmethyl group contributes to its antitumor properties.
Future Directions
Thiazole derivatives have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . These diverse biological activities suggest that thiazole derivatives, including potentially the compound you’re asking about, could have a wide range of applications in the future.
Mechanism of Action
Target of Action
Similar compounds have shown interactions with various protein targets, including cyclooxygenases .
Mode of Action
It’s known that chemoselective reactions on similar compounds can yield different products depending on the medium, which may suggest a complex interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to have antitumor activities, suggesting they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
It’s known that similar compounds are solid at room temperature, suggesting they may have good stability .
Action Environment
It’s known that similar compounds should be stored in a dark place and at room temperature for optimal stability .
properties
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S.ClH/c1-23(2)7-8-24(19(25)14-5-3-13(11-21)4-6-14)20-22-15-9-16-17(27-12-26-16)10-18(15)28-20;/h3-6,9-10H,7-8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKISTPHULBADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride |
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